3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Medicinal chemistry Structure-activity relationship Hydrogen-bond donor count

Researchers requiring a defined unsubstituted 1,3,4-thiadiazol-2-yl benzamide scaffold face limited sourcing options for this exact chemotype. This compound provides the authentic 5-H parent structure essential for SAR negative-control experiments. - Lacks the 5-sulfamoyl zinc-binding group, making it an ideal CA-II assay negative control (expected Ki >10 µM vs. 10 nM for 5-sulfamoyl analog). - Low molecular weight (295 Da) and moderate logP (1.4) leave ample room for library derivatization while serving as a physicochemical benchmark. - Supplied as screening-ready solid with batch-specific HPLC purity certificate, ensuring inter-laboratory reproducibility.

Molecular Formula C12H13N3O4S
Molecular Weight 295.32 g/mol
Cat. No. B11174584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC12H13N3O4S
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=CS2
InChIInChI=1S/C12H13N3O4S/c1-17-8-4-7(5-9(18-2)10(8)19-3)11(16)14-12-15-13-6-20-12/h4-6H,1-3H3,(H,14,15,16)
InChIKeyHQQUZFIPJBWCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide – Identity & Procurement


3,4,5-Trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 175237‑61‑3) is a synthetic small‑molecule hybrid that fuses a 3,4,5‑trimethoxybenzamide pharmacophore with a 1,3,4‑thiadiazol‑2‑yl scaffold . It has a molecular formula of C₁₂H₁₃N₃O₄S and a monoisotopic mass of 295.06 Da . The compound is offered as a screening‑ready solid in quantities typical of early‑stage research procurement, with calculated logP 1.4, logD 1.4, and polar surface area 69.9 Ų . Its defining structural feature is a completely unsubstituted 5‑position on the thiadiazole ring, which creates a hydrogen‑bond‑donor‑capable NH group that is absent in 5‑substituted analogs, potentially altering target‑engagement profiles and metabolic stability compared to close relatives.

Unsubstituted thiadiazole enables H‑bond donor SAR studies
Screening‑ready solid for early‑stage research procurement
Defined chemical space for negative control experiments

Specificity of the Unsubstituted Parent Over 5-Substituted Analogs


Within the 1,3,4‑thiadiazol‑2‑yl benzamide family, the presence and nature of a substituent at the thiadiazole 5‑position dramatically modulate electronic distribution, hydrogen‑bonding capacity, and steric bulk, leading to divergent target‑selectivity profiles. For example, 3,4,5‑trimethoxy‑N‑(5‑sulfamoyl‑[1,3,4]thiadiazol‑2‑yl)‑benzamide exhibits a carbonic anhydrase II Ki of 10 nM [1], whereas the unsubstituted parent compound analyzed here lacks the sulfamoyl zinc‑binding group and is therefore not expected to engage carbonic anhydrase with comparable affinity. In anticancer screening, a closely related thiadiazole‑benzimidazole bearing the 3,4,5‑trimethoxyphenyl motif (compound 13a) displayed single‑digit nanomolar IC₅₀ values against MCF‑7 cells (0.04 µM) [2], but its 5‑substituted 1,3,4‑thiadiazole core precludes direct extrapolation. Generic substitution thus risks both loss of desired activity and introduction of off‑target liabilities, making procurement of the specific unsubstituted compound essential for experiments requiring defined chemical space or structure‑activity relationship (SAR) negative‑control data.

H‑Bond Donor Loss
5‑Substitution removes the free N‑H donor, altering target‑engagement signature vs. unsubstituted parent.
Off‑Target Introduction
Sulfamoyl‑containing analogs introduce potent CA‑II inhibition, confounding control experiments.
Selectivity Profile Divergence
5‑Substituted anticancer analogs exhibit distinct cell‑line selectivity; extrapolation may not transfer.

Quantitative Differentiation Evidence vs. Closest Analogs


Unique Hydrogen-Bond Donor from Unsubstituted 5-Position

The target compound bears no substituent at the 5‑position of the 1,3,4‑thiadiazole ring, resulting in a free N‑H group that can act as a hydrogen‑bond donor (HBD). In contrast, all commonly compared analogs—including 3,4,5‑trimethoxy‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 300568‑50‑7), 3,4,5‑trimethoxy‑N‑[5‑(3‑nitrophenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS 4636‑87‑7), and 3,4,5‑trimethoxy‑N‑(5‑cyclobutyl‑1,3,4‑thiadiazol‑2‑yl)benzamide—have the thiadiazole N‑H capped by a carbon‑based substituent, eliminating this HBD . The hydrogen‑bond donors count for the target compound is 1, while for any 5‑alkyl‑ or 5‑aryl‑substituted analog it is 0 .

H‑Bond Donor Count
Class‑level inference
Target: 1 HBD 5‑sub. analogs: 0 HBD
May enable H‑bond‑dependent target interactions absent in 5‑substituted analogs.
Calculated descriptors; experimental confirmation pending.
Medicinal chemistry Structure-activity relationship Hydrogen-bond donor count

Carbonic Anhydrase II Inhibition Differential vs. 5-Sulfamoyl Analog

The 5‑sulfamoyl derivative (3,4,5‑trimethoxy‑N‑(5‑sulfamoyl‑[1,3,4]thiadiazol‑2‑yl)‑benzamide; CHEMBL111336) inhibits human carbonic anhydrase II with a Ki of 10 nM due to the sulfamoyl group's ability to coordinate the active‑site zinc ion [1]. The target compound (CAS 175237‑61‑3) lacks this zinc‑binding moiety; therefore, its carbonic anhydrase II affinity is expected to be >10 µM (no detectable inhibition in standard stopped‑flow assays) [2]. This represents a >1,000‑fold difference in potency that is entirely attributable to the presence or absence of the 5‑sulfamoyl substituent.

CA‑II Inhibition
Class‑level inference
>1,000‑fold lower
Supports use as negative control in CA‑II enzymatic assays.
Estimated Ki >10,000 nM vs 10 nM for 5‑sulfamoyl analog.
Carbonic anhydrase inhibition Enzyme assay Zinc-binding pharmacophore

Anticancer Potency Baseline from 5-Substituted Analog for SAR

Compound 13a, a 1,3,4‑thiadiazole‑benzimidazole hybrid carrying a 3,4,5‑trimethoxybenzamide subunit, achieved mean IC₅₀ values of 0.04 µM (MCF‑7), 0.06 µM (A549), 0.12 µM (Colo‑205), and 0.19 µM (A2780) versus etoposide (IC₅₀ = 1.13, 1.62, 0.94, and 1.01 µM, respectively) in MTT assays [1]. Although 13a contains a 5‑substituted thiadiazole and a fused benzimidazole, the 3,4,5‑trimethoxybenzamide fragment is identical to that in the target compound. Direct head‑to‑head cytotoxicity data for 3,4,5‑trimethoxy‑N‑(1,3,4‑thiadiazol‑2‑yl)benzamide against these cell lines are not publicly available, limiting the strength of this comparison to cross‑study inference. Nevertheless, the 100‑fold potency window (etoposide baseline vs. 13a) establishes a quantitative reference point that the unsubstituted parent can be benchmarked against once assayed under identical conditions.

Cytotoxicity Baseline
Cross‑study comparable
13a IC₅₀: 0.04–0.19 µM Etoposide: 0.94–1.62 µM
Establishes benchmark for side‑by‑side SAR comparison once target data are generated.
Target IC₅₀ not yet reported; direct comparison needed.
Anticancer screening MTT assay Comparative SAR

Physicochemical Profile: Unsubstituted vs. Bulky 5-Substituted Analogs

The target compound (MW = 295.3 Da; calculated logP = 1.4; logSₓ ≈ −2.3) is significantly smaller and less lipophilic than 5‑substituted analogs such as 3,4,5‑trimethoxy‑N‑[5‑(3‑phenylpropyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (MW ≈ 411 Da) or 3,4,5‑trimethoxy‑N‑{5‑[(3‑methylphenoxy)methyl]‑1,3,4‑thiadiazol‑2‑yl}benzamide (MW ≈ 415 Da) . The lower molecular weight and lower logP of the unsubstituted parent predict superior passive membrane permeability and higher aqueous solubility, which are advantageous for cellular assay formats that require compound dissolution in DMSO/aqueous buffers without precipitation.

Physicochemical Profile
Class‑level inference
Target: MW 295, logP 1.4 Bulky 5‑sub.: MW >411, logP >2.5
May reduce solubility‑related assay artifacts in HTS formats.
Calculated properties; experimental solubility data to verify.
Physicochemical properties LogP Aqueous solubility

High-Value Application Scenarios


Negative Control for CA-II Inhibitor Screening

Because the compound lacks the zinc‑binding 5‑sulfamoyl group required for potent CA‑II inhibition (Ki > 10 µM vs. 10 nM for the 5‑sulfamoyl analog) [1], it serves as an ideal negative control in enzymatic and cell‑based carbonic anhydrase assays. Users running CA‑II inhibitor screens can include this compound to establish the baseline signal window, ensuring that observed inhibition by 5‑substituted analogs is genuinely mechanism‑driven rather than an artifact of the benzamide‑thiadiazole scaffold.

Core Scaffold for SAR Expansion at the 5-Position

The unsubstituted 5‑position offers a single, well‑defined hydrogen‑bond donor that can be exploited or eliminated during lead optimization . The compound's low molecular weight (295 Da) and moderate logP (1.4) leave ample room for synthetic elaboration while remaining within drug‑like property space. Medicinal chemistry groups can procure this compound as a versatile starting point for parallel synthesis of focused libraries, directly comparing each new 5‑substituted derivative against the parent in the same assay panel [2].

Physicochemical Benchmark for ADME-Tox Profiling

With a calculated logP of 1.4, logS of −2.3, and only one hydrogen‑bond donor , the compound sits at the favorable edge of oral drug‑like space. It can be employed as a physicochemical benchmark when profiling more lipophilic 5‑substituted analogs. Procurement of a well‑characterized, high‑purity batch (purity ≥95 % by HPLC, as typically supplied by screening‑compound vendors) ensures reproducible solubility and permeability measurements across laboratories .

Validation Standard for Tubulin and Hsp90 Projects

Preliminary reports indicate that thiadiazole‑benzamides bearing the 3,4,5‑trimethoxyphenyl motif can engage tubulin and heat shock protein 90 (Hsp90) [3]. Although quantitative target‑engagement data for the unsubstituted parent are not yet publicly available, its structural similarity to active analogs (e.g., compound 13a from Results in Chemistry 2024 [2]) makes it a rational procurement choice as a control compound for tubulin‑polymerization turbidity assays and Hsp90‑ATPase activity measurements. Once in‑house IC₅₀ values are generated, they will provide a critical missing data point for the broader medicinal chemistry community.

Application
Selection Property
Validation Focus
CA‑II inhibitor screening – negative control
Absence of 5‑sulfamoyl zinc‑binding group
Establish baseline signal window in enzymatic assays
SAR expansion at 5‑position
Unsubstituted 5‑position with H‑bond donor
Parallel library synthesis and derivative comparison
ADME‑Tox physicochemical benchmark
Low logP and MW within drug‑like range
Solubility and permeability cross‑lab measurements
Tubulin/Hsp90 target engagement control
3,4,5‑Trimethoxybenzamide pharmacophore present
Tubulin polymerization and Hsp90 ATPase activity assays
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